1-Allyl-4-(2-hydroxyethyl)-piperazine
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Description
1-Allyl-4-(2-hydroxyethyl)-piperazine is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for Neurology and Oncology Studies
1-Allyl-4-(2-hydroxyethyl)-piperazine derivatives have been explored for developing radioligands targeting sigma-1 receptors. These radioligands are useful in pharmacology, neurology, psychiatry, and oncology. A study by Lever et al. (2012) synthesized and evaluated compounds such as E-1, Z-1, 2, and 3 for their sigma receptor affinities. E-1, in particular, showed potential for in vitro and in vivo studies, including single photon emission computed tomography applications (Lever et al., 2012).
Antineoplastic and Differentiation Agents in Leukemic Cells
Piperazine derivatives of butyric acid, which include 1-(2-hydroxyethyl) 4-(1-oxobutyl)-piperazine, have been investigated for their antineoplastic properties. Gillet et al. (1997) studied their effects on the differentiation and proliferation of human erythroleukemia and myeloid leukemia cells, revealing significant activity in both cell lines (Gillet et al., 1997).
Radioprotective Agents
A series of 1-(2-hydroxyethyl)piperazine derivatives have been synthesized and evaluated for their potential as novel radioprotective agents. Filipová et al. (2020) found that some compounds protected human cells against radiation-induced apoptosis, suggesting their value in further research as radioprotectors (Filipová et al., 2020).
HIV-1 Reverse Transcriptase Inhibition
Piperazine derivatives have been developed as non-nucleoside inhibitors of HIV-1 reverse transcriptase. Romero et al. (1994) synthesized a variety of analogs, demonstrating potent inhibition and identifying candidates for clinical evaluation (Romero et al., 1994).
Opioid Receptor Binding and Antinociceptive Activity
Allyl-2,5-dimethyl-1-piperazines, a related compound, have shown promise as analgesic agents. Gengo et al. (2003) compared the properties of DPI-3290 with established narcotics, finding it had equivalent antinociceptive efficacy but differed significantly in terms of hypercapnia (Gengo et al., 2003).
Properties
IUPAC Name |
2-(4-prop-2-enylpiperazin-1-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-3-10-4-6-11(7-5-10)8-9-12/h2,12H,1,3-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIANXCKEGUVFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406286 |
Source
|
Record name | 2-[4-(Prop-2-en-1-yl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27612-67-5 |
Source
|
Record name | 2-[4-(Prop-2-en-1-yl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27612-67-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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